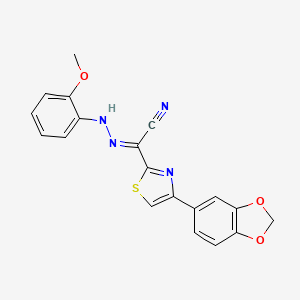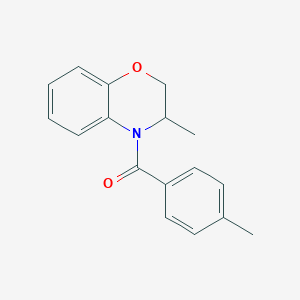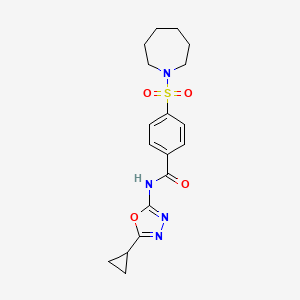![molecular formula C13H12F3N3O2 B2861607 3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile CAS No. 941133-79-5](/img/structure/B2861607.png)
3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholin-4-yl)-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile (MOPN) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. MOPN is an organofluorine compound that has been used in research for its unique properties and potential therapeutic effects. MOPN has been studied for its ability to interact with a variety of enzymes and receptors, and its potential to modulate various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Advanced Analogues of Morpholine/Piperazine
Research by Sokolenko et al. (2019) developed an approach to di- and trihetera[3.3.n]propellanes, which are advanced analogues of morpholine and piperazine. The key step in their synthesis involved a [3+2] cycloaddition reaction leading to the formation of a pyrrolidine ring. These compounds, larger than the parent morpholine, exhibit distinct spatial positions of heteroatoms, which could be beneficial in designing new pharmaceuticals (Sokolenko et al., 2019).
Synthesis of Biologically Active Intermediates
Wang et al. (2016) synthesized 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for many biologically active compounds. This compound could be utilized in the synthesis of small molecule inhibitors, playing a crucial role in anticancer research (Wang et al., 2016).
Lanthanide Ion Complexes and Luminescence
A study by de Bettencourt-Dias et al. (2007) discussed the synthesis of a lanthanide ion complex that exhibited significant luminescence. This research underscores the potential application of similar compounds in developing luminescent materials for various technological applications (de Bettencourt-Dias et al., 2007).
Non-Nitrogen Containing Morpholine Isosteres
Hobbs et al. (2019) discovered a potent non-nitrogen containing morpholine isostere, applicable in a selective dual inhibitor of mTORC1 and mTORC2, indicating its potential in targeted cancer therapies (Hobbs et al., 2019).
Structural Characterizations and Syntheses
Research by Elmas (2019) focused on the syntheses and structural characterizations of 2-pyridyl(N/O)spirocyclotriphosphazene derivatives. These compounds' unique structures could offer novel functionalities in material science and pharmaceutical chemistry (Elmas, 2019).
Novel Scaffolds for Drug Discovery
Wu et al. (2016) synthesized novel bridged amino acid building blocks containing both morpholine and pyrrolidine motifs. These compact modules could be crucial in optimizing drug candidates' physicochemical and pharmacokinetic properties in drug discovery (Wu et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is Integrin alpha-L . Integrin alpha-L is a receptor for ICAM1, ICAM2, ICAM3, and ICAM4, and it plays a crucial role in a variety of immune phenomena, including leukocyte-endothelial cell interaction and cytotoxic T-cell mediated responses .
Mode of Action
It is known to interact with its target, integrin alpha-l, potentially influencing the immune response
Biochemical Pathways
Given its target, it is likely to influence pathways related to immune response and leukocyte-endothelial cell interactions .
Result of Action
Given its target, it is likely to have an impact on immune phenomena, potentially influencing leukocyte-endothelial cell interactions and cytotoxic T-cell mediated responses .
Propiedades
IUPAC Name |
3-morpholin-4-yl-3-oxo-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)9-1-2-11(18-8-9)10(7-17)12(20)19-3-5-21-6-4-19/h1-2,8,10H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRRGSLFISDXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C#N)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)


![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/no-structure.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2861533.png)
![4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2861535.png)

![6-Tert-butyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2861537.png)
![N-cyclohexyl-2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2861539.png)

![3-Ethyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2861543.png)
![2-(4-ethoxyphenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2861545.png)
![N-(4-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2861547.png)